2-(Methoxysulfonyl)pyridine-3-carboxylic acid
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Overview
Description
2-(Methoxysulfonyl)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a methoxysulfonyl group attached to the pyridine ring at the 2-position and a carboxylic acid group at the 3-position. It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C₅H₅N. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxysulfonyl)pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the sulfonation of 2-methoxypyridine-3-carboxylic acid using a sulfonating agent such as chlorosulfonic acid or sulfur trioxide. The reaction typically takes place under controlled conditions, including low temperatures and anhydrous environments, to prevent side reactions and ensure high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Methoxysulfonyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the methoxysulfonyl group to a sulfinyl or thiol group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are conducted in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Sulfinyl or thiol derivatives
Substitution: Amino or thiol-substituted pyridine derivatives
Scientific Research Applications
2-(Methoxysulfonyl)pyridine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in the treatment of various diseases, including cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of 2-(Methoxysulfonyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes by binding to their active sites and blocking substrate access. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine-3-carboxylic acid: Lacks the sulfonyl group, resulting in different chemical reactivity and applications.
Pyridine-3-carboxylic acid:
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: A structurally related compound with different functional groups and biological activities
Uniqueness
2-(Methoxysulfonyl)pyridine-3-carboxylic acid is unique due to the presence of both methoxysulfonyl and carboxylic acid groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, including synthetic chemistry, medicinal chemistry, and materials science .
Properties
CAS No. |
62356-26-7 |
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Molecular Formula |
C7H7NO5S |
Molecular Weight |
217.20 g/mol |
IUPAC Name |
2-methoxysulfonylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H7NO5S/c1-13-14(11,12)6-5(7(9)10)3-2-4-8-6/h2-4H,1H3,(H,9,10) |
InChI Key |
HXCPUKWBTKLRBT-UHFFFAOYSA-N |
Canonical SMILES |
COS(=O)(=O)C1=C(C=CC=N1)C(=O)O |
Origin of Product |
United States |
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